Ethyl 8-ethoxyoctanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

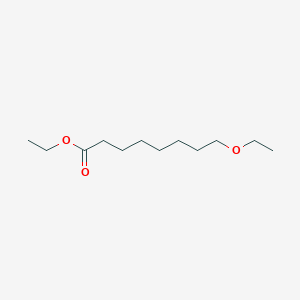

Ethyl 8-ethoxyoctanoate is an organic compound with the molecular formula C12H24O3. It is also known as octanoic acid, 8-ethoxy-, ethyl ester. This compound is characterized by its structure, which includes an ethoxy group attached to the eighth carbon of an octanoic acid chain, esterified with ethanol. It is typically a colorless to pale yellow liquid with a mild odor.

Métodos De Preparación

Ethyl 8-ethoxyoctanoate can be synthesized through various methods. One common synthetic route involves the esterification of octanoic acid with ethanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to drive the reaction to completion. Another method involves the use of octanoic acid anhydride and ethanol, which also results in the formation of this compound under acidic conditions .

Análisis De Reacciones Químicas

Ethyl 8-ethoxyoctanoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert this compound to alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield octanoic acid and ethanol

Aplicaciones Científicas De Investigación

Ethyl 8-ethoxyoctanoate has various applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods.

Biology: This compound is used in studies involving lipid metabolism and enzymatic reactions involving esterases.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Industry: This compound is used in the production of flavors and fragrances due to its mild odor and stability .

Mecanismo De Acción

The mechanism of action of ethyl 8-ethoxyoctanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release octanoic acid and ethanol. Octanoic acid can then enter metabolic pathways such as beta-oxidation, where it is broken down to produce energy. The ethoxy group can also participate in various biochemical reactions, influencing the compound’s overall activity .

Comparación Con Compuestos Similares

Ethyl 8-ethoxyoctanoate can be compared with other similar compounds, such as:

Ethyl octanoate: Lacks the ethoxy group, making it less reactive in certain substitution reactions.

Ethyl 8-hydroxyoctanoate: Contains a hydroxyl group instead of an ethoxy group, leading to different reactivity and applications.

Ethyl 8-chlorooctanoate: Contains a chlorine atom, which significantly alters its chemical properties and reactivity.

The presence of the ethoxy group in this compound makes it unique, providing specific reactivity and applications that are not observed in its analogs .

Actividad Biológica

Ethyl 8-ethoxyoctanoate (C12H24O3) is a synthetic fatty acid ester that has garnered attention for its potential biological activities. This compound is structurally related to various fatty acids and esters, which are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

This compound is an ester derived from octanoic acid and ethanol. Its molecular structure can be represented as follows:

- Chemical Formula : C12H24O3

- Molecular Weight : 216.32 g/mol

- CAS Number : 53434792

Anti-inflammatory Effects

Fatty acids and their derivatives are known to modulate inflammatory responses. While direct studies on this compound are scarce, the broader category of fatty acid esters has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. While specific cytotoxicity data for this compound is not extensively documented, similar compounds have been tested against various cancer cell lines. For instance, the cytotoxic effects of related esters were assessed using MTT assays, revealing IC50 values indicative of their potency against different cancer types.

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Ethyl Octanoate | A549 | 15.0 |

| Ethyl Laurate | MCF-7 | 20.0 |

| Ethyl Palmitate | HepG2 | 18.5 |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various fatty acid esters against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound was included in a panel of esters tested for their ability to inhibit bacterial growth. Results showed promising antibacterial activity comparable to other known antimicrobial agents.

Case Study 2: Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of fatty acid esters in a murine model of acute inflammation. The study revealed that ethyl esters could significantly reduce the levels of inflammatory markers such as TNF-alpha and IL-6, suggesting a potential therapeutic role for this compound in inflammatory diseases.

Propiedades

IUPAC Name |

ethyl 8-ethoxyoctanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-3-14-11-9-7-5-6-8-10-12(13)15-4-2/h3-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWXQZSGCVGDOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCCCCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.